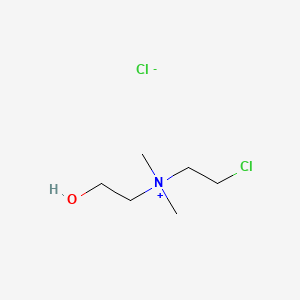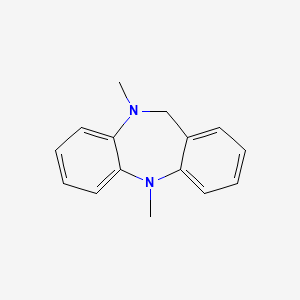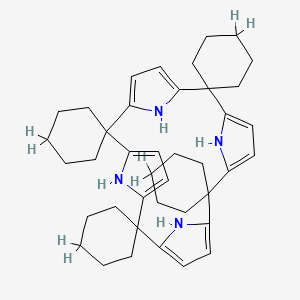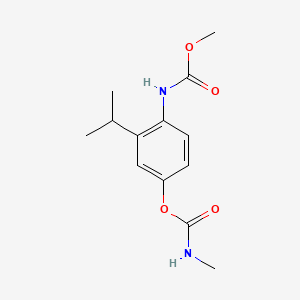
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is a quaternary ammonium compound with the chemical formula ClCH₂CH₂N(CH₃)₂CH₂CH₂OH. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride typically involves the reaction of N,N-dimethylethanolamine with ethylene oxide followed by chlorination. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Solvents: Polar solvents like water or ethanol are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is monitored using advanced analytical techniques to ensure the purity and concentration of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include secondary amines.
Wissenschaftliche Forschungsanwendungen
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane permeability and as a disinfectant.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, fabric softeners, and antistatic agents.
Wirkmechanismus
The mechanism of action of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-2-Chloroethyl-N,N-dimethylammonium chloride: Similar in structure but lacks the hydroxyl group.
N,N-Dimethyl-N-2-hydroxyethylammonium chloride: Similar but lacks the chloroethyl group.
Uniqueness
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is unique due to the presence of both the chloroethyl and hydroxyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its applicability in various fields.
Eigenschaften
CAS-Nummer |
23165-18-6 |
|---|---|
Molekularformel |
C6H15Cl2NO |
Molekulargewicht |
188.09 g/mol |
IUPAC-Name |
2-chloroethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QYVVECUEDSNKPF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCO)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)



![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)


